molecular formula C6H11IO2 B2838415 [5-(Iodomethyl)oxolan-3-yl]methanol CAS No. 2247104-50-1

[5-(Iodomethyl)oxolan-3-yl]methanol

Cat. No.: B2838415
CAS No.: 2247104-50-1
M. Wt: 242.056
InChI Key: MDYCYZOFWQOLMN-UHFFFAOYSA-N
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Description

[5-(Iodomethyl)oxolan-3-yl]methanol (C₆H₁₁IO₂; molecular weight 242.06 g/mol) is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with iodomethyl (-CH₂I) and hydroxymethyl (-CH₂OH) groups at the 5- and 3-positions, respectively . This compound is cataloged as a building block in organic synthesis, with applications in pharmaceutical and materials chemistry . Its iodine atom enhances reactivity for halogen bonding and nucleophilic substitution, while the hydroxymethyl group provides a site for further functionalization (e.g., oxidation, esterification) .

Properties

IUPAC Name

[5-(iodomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c7-2-6-1-5(3-8)4-9-6/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCYZOFWQOLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound. One common method is the reaction of tetrahydrofuran-3-ylmethanol with iodomethane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [5-(Iodomethyl)oxolan-3-yl]methanol is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways . It is also employed in the synthesis of biologically active molecules .

Medicine: pharmaceutical agents . It is used in the synthesis of drug candidates and as a starting material for the preparation of radiolabeled compounds for imaging studies .

Industry: In the industrial sector, this compound is used in the production of polymers and specialty chemicals . It is also employed in the manufacture of agrochemicals and flavors .

Mechanism of Action

The mechanism of action of [5-(Iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations and biological assays .

Comparison with Similar Compounds

(3-Methylisoxazol-5-yl)methanol

  • Structure: Isoxazole ring with methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups (C₅H₇NO₂; molecular weight 127.19 g/mol) .
  • Key Differences: Ring System: Isoxazole (aromatic, nitrogen-oxygen heterocycle) vs. oxolane (non-aromatic, oxygen-only ring). Substituents: Methyl group instead of iodomethyl. Reactivity: Lacks iodine for halogen bonding or substitution but retains hydroxymethyl for derivatization.
  • Applications : Used in biochemical reagent synthesis due to isoxazole’s bioactivity .

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol

  • Structure: Isoxazole ring substituted with 2-fluorophenyl and hydroxymethyl groups (C₁₀H₈FNO₂; molecular weight 193.18 g/mol) .
  • Key Differences: Substituents: Fluorophenyl group introduces aromaticity and fluorine’s electronegativity, contrasting with iodine’s polarizability. Pharmacological Potential: Fluorine enhances metabolic stability in drug candidates, unlike iodine’s role in radiopharmaceuticals or heavy atom effects .

5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde

  • Structure: Furan carbaldehyde linked to an oxolan-3-ylamino group (C₉H₁₃NO₃; molecular weight 183.20 g/mol) .
  • Key Differences :
    • Functional Groups : Carbaldehyde (-CHO) vs. hydroxymethyl (-CH₂OH) and iodomethyl (-CH₂I).
    • Reactivity : Aldehyde group enables condensation reactions, whereas iodine supports nucleophilic displacement .

(3S,5R)-5-(Iodomethyl)-5-phenyl-dihydrofuran-2(3H)-one

  • Structure : Iodomethyl-substituted γ-lactone with phenyl and allyl groups (C₁₄H₁₅IO₂; molecular weight 342.17 g/mol) .
  • Key Differences: Ring System: Lactone (ester-containing ring) vs. non-ester oxolane. Complexity: Additional phenyl and allyl substituents enhance steric bulk, affecting solubility and synthetic utility .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
[5-(Iodomethyl)oxolan-3-yl]methanol C₆H₁₁IO₂ 242.06 Iodine for substitution; hydroxymethyl Organic synthesis, halogen bonding
(3-Methylisoxazol-5-yl)methanol C₅H₇NO₂ 127.19 Isoxazole ring; methyl group Biochemical reagents
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol C₁₀H₈FNO₂ 193.18 Fluorophenyl; aromatic Drug candidates
5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde C₉H₁₃NO₃ 183.20 Carbaldehyde; oxolane linkage Heterocyclic intermediates
(3S,5R)-5-(Iodomethyl)-5-phenyl-dihydrofuran-2(3H)-one C₁₄H₁₅IO₂ 342.17 Lactone; phenyl substituents Asymmetric catalysis

Research Findings and Implications

  • Reactivity: The iodine in this compound enables unique pathways (e.g., Suzuki coupling, radio-labeling) unavailable to non-halogenated analogs .
  • Stability : Iodine’s susceptibility to photodegradation may limit storage conditions compared to fluorine-containing analogs .
  • Cost and Availability : Priced at €645/50mg, the compound is a premium building block, reflecting specialized synthetic demand .

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